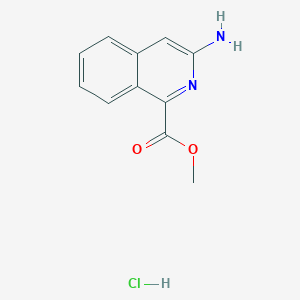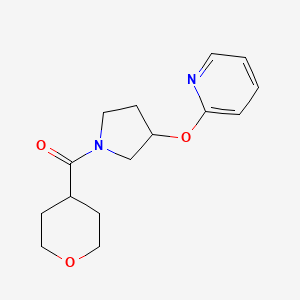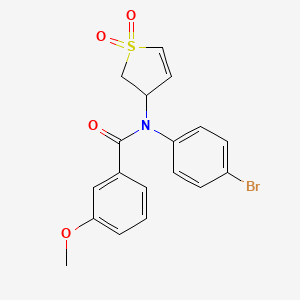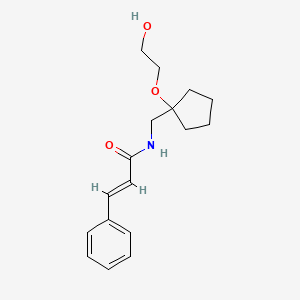
Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 1,2,3,4-tetrahydroisoquinoline, has been synthesized and studied extensively . The synthesis of such compounds often involves complex reactions and careful control of conditions .Molecular Structure Analysis
The molecular weight of “this compound” is 238.67 . Its IUPAC name is “methyl 3-aminoisoquinoline-1-carboxylate hydrochloride” and its InChI code is "1S/C11H10N2O2.ClH/c1-15-11(14)10-8-5-3-2-4-7(8)6-9(12)13-10;/h2-6H,1H3,(H2,12,13);1H" .Chemical Reactions Analysis
Amines, such as “this compound”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
“this compound” is a powder with a storage temperature of 4 degrees Celsius . Amines, like this compound, are known to form salts with acids .Applications De Recherche Scientifique
Analytical Chemistry Applications
One notable study investigates the unusual mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides, which include compounds structurally related to Methyl 3-aminoisoquinoline-1-carboxylate hydrochloride. This research provides insights into the analytical characterization of this class of compounds, offering powerful tools for screening procedures in clinical, forensic, and sports drug testing (Beuck, et al., 2009). Similarly, another study focuses on the gas-phase reaction of substituted isoquinolines, revealing preferred formations of carboxylic acids after collisional activation, which is crucial for characterizing structurally related compounds or metabolic products (Thevis, et al., 2008).
Organic Synthesis Applications
Research in organic synthesis has developed methods for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives. This methodology, utilizing amide substrates derived from aminoquinoline, exemplifies the synthetic versatility of isoquinoline derivatives in constructing complex organic molecules (Shabashov & Daugulis, 2010).
Pharmacology Applications
In pharmacology, substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity, showcasing the therapeutic potential of isoquinoline derivatives in cancer treatment (Liu, et al., 1995). Another study explores the synthesis of tetrahydroisoquinolines by diastereoselective alkylation, demonstrating their application in synthesizing alkaloids like corlumine, which have medicinal significance (Huber & Seebach, 1987).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a warning signal word . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-8-5-3-2-4-7(8)6-9(12)13-10;/h2-6H,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTRJOUUPUAGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2745808.png)

![Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2745811.png)

![2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2745815.png)


![Tert-butyl 4-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperazine-1-carboxylate](/img/structure/B2745821.png)

![2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2745825.png)
![(E)-ethyl 2-(2-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745826.png)